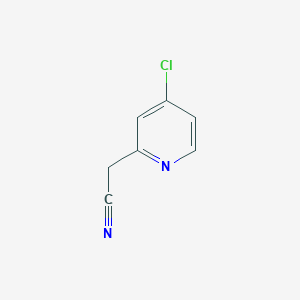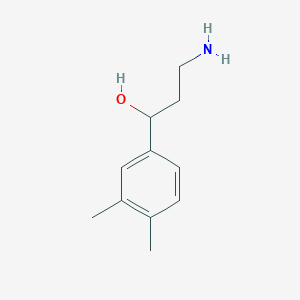![molecular formula C8H14ClN3O B1527103 N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride CAS No. 1257850-59-1](/img/structure/B1527103.png)
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride
概要
説明
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to an oxadiazole ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
作用機序
Mode of Action
It’s known that oxadiazole derivatives can form intramolecular hydrogen bonds , which could potentially influence their interaction with targets.
Biochemical Pathways
Without knowledge of the compound’s specific target, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Oxadiazole derivatives are known to be involved in various biological activities .
Action Environment
Factors such as temperature, pH, and presence of other molecules could potentially affect its action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
-
Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts like rhodium or copper complexes.
-
Attachment of the Ethanamine Moiety: : The ethanamine group is typically introduced through nucleophilic substitution reactions, where the oxadiazole intermediate reacts with an appropriate alkyl halide or tosylate.
-
Formation of the Hydrochloride Salt: : The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent, such as ethanol or ether.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amines or alcohols.
-
Substitution: : Nucleophilic substitution reactions can occur at the ethanamine moiety, where nucleophiles like alkoxides or thiolates replace the amine group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, LiAlH4, NaBH4
Substitution: Alkyl halides, tosylates, alkoxides, thiolates
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Alkylated or thiolated derivatives
科学的研究の応用
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride has a wide range of applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
-
Medicine: : Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
-
Industry: : Utilized in the development of specialty chemicals and materials with unique properties.
類似化合物との比較
Similar Compounds
- N-[(5-Phenyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride
- N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride
- N-[(5-Ethyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride
Uniqueness
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This can enhance its stability, binding affinity, and specificity compared to similar compounds with different substituents on the oxadiazole ring.
特性
IUPAC Name |
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-2-9-5-7-10-8(12-11-7)6-3-4-6;/h6,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAOWSISNCQMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NOC(=N1)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1527023.png)









![6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527042.png)

